(E)-2-(1H-benzo[d]imidazol-2-yl)-3-(5-(2,6-dimethylmorpholino)furan-2-yl)acrylonitrile
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Description
(E)-2-(1H-benzo[d]imidazol-2-yl)-3-(5-(2,6-dimethylmorpholino)furan-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C20H20N4O2 and its molecular weight is 348.406. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Cytotoxic Activities
The compound is part of a broader category of acrylonitriles substituted with benzimidazoles and various heterocycles, showing promising cytotoxic activities against human cancer cell lines. These compounds, including those with benzimidazol-2-yl substituents, have been synthesized and tested, revealing structure-activity relationships critical for their potency. The cytotoxic mechanism involves apoptosis, as indicated by increased activities of caspases in cancer cells, highlighting potential applications in anticancer research (Sa̧czewski et al., 2004).
Corrosion Inhibition
Benzimidazole derivatives, including those structurally related to the specified compound, have been investigated as corrosion inhibitors for metals in acidic environments. These studies suggest that the presence of benzimidazole units in molecules can significantly enhance their ability to protect metals against corrosion, making them useful for applications in materials science and engineering (Yadav et al., 2015).
Catalysis and Organic Synthesis
Compounds featuring benzimidazole and related heterocycles have been utilized in catalytic processes and the synthesis of complex organic molecules. Their roles in facilitating various chemical reactions, including cycloadditions and bond activations, demonstrate the versatility of these compounds in organic synthesis and their potential as catalysts or catalytic ligands in creating new chemical entities (Cheng et al., 2007).
Antitumor Agents
Research into the design of antitumor agents has incorporated benzothiazol-2-yl and furan-2-yl units, similar to the core structure of the specified compound. These studies have led to the synthesis of derivatives with significant cytotoxicity against tumor cells, indicating potential for development into novel anticancer drugs (Matiichuk et al., 2020).
Photoluminescent Properties
The synthesis and characterization of new coordination compounds based on imidazo[1,2-a]pyridine ligands, which share structural motifs with the compound of interest, have revealed unique photoluminescent properties. Such findings point to potential applications in materials science, especially in the development of new photoluminescent materials for technology and research applications (Li et al., 2018).
Properties
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-[5-(2,6-dimethylmorpholin-4-yl)furan-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-13-11-24(12-14(2)25-13)19-8-7-16(26-19)9-15(10-21)20-22-17-5-3-4-6-18(17)23-20/h3-9,13-14H,11-12H2,1-2H3,(H,22,23)/b15-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWJTTGKDHSPMT-OQLLNIDSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=CC=C(O2)C=C(C#N)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN(CC(O1)C)C2=CC=C(O2)/C=C(\C#N)/C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.